molecular formula C15H21NO8 B570089 N-(1-Deoxy-D-fructos-1-yl)​-L-tyrosine CAS No. 34393-22-1

N-(1-Deoxy-D-fructos-1-yl)​-L-tyrosine

Cat. No. B570089
CAS RN: 34393-22-1
M. Wt: 343.332
InChI Key: WWTFANNQTZSANT-IGHBBLSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The degradation of similar Amadori compounds like N-(1-deoxy-D-fructos-1-yl)-glycine has been studied. The degradation process was found to be influenced by factors such as pH and temperature .

Scientific Research Applications

Protein Modification and Enzymatic Activity

Research into the modification of tyrosine residues in proteins and the role of enzymes such as tyrosinase offers insights into the potential application of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine in studying protein structure and function. Tyrosinase, for example, is known for its role in the hydroxylation of monophenols and the oxidation of diphenols to quinones, processes fundamental to melanin synthesis in humans (Min et al., 2019). Understanding the interaction between such enzymes and modified tyrosine residues could shed light on various biochemical pathways and disease mechanisms.

Oxidative Stress and Cellular Damage

The study of tyrosine modifications, such as nitration and sulfation, under conditions of oxidative stress, highlights the potential of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine in investigating cellular damage and defense mechanisms. The incorporation of modified tyrosine residues into proteins can alter their conformation and function, impacting cellular health and disease states (Tyminski et al., 2021). This area of research is particularly relevant to understanding the molecular basis of aging and the development of therapeutic strategies against oxidative damage.

Therapeutic Potential

The modification of tyrosine residues has been explored for therapeutic applications, including the treatment of metabolic disorders and the modulation of enzyme activity. For instance, the management of Tyrosinemia type 1, a rare metabolic disease, has been revolutionized by the use of drugs that interact with tyrosine pathways, demonstrating the importance of tyrosine modifications in developing novel treatments (van Ginkel et al., 2019).

Biomolecular Targets and Drug Development

The search for potent inhibitors of tyrosinase, an enzyme linked to pigmentation disorders, has highlighted the role of certain tyrosine derivatives in modulating enzyme activity. Such research points to the potential of compounds like N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine in the development of skin care products and treatments for pigmentation abnormalities (Orhan & Khan, 2014).

Safety And Hazards

The safety and hazards associated with “N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine” are not explicitly mentioned in the sources I found .

properties

CAS RN

34393-22-1

Product Name

N-(1-Deoxy-D-fructos-1-yl)​-L-tyrosine

Molecular Formula

C15H21NO8

Molecular Weight

343.332

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

InChI

InChI=1S/C15H21NO8/c17-7-12(20)14(22)13(21)11(19)6-16-10(15(23)24)5-8-1-3-9(18)4-2-8/h1-4,10,12-14,16-18,20-22H,5-7H2,(H,23,24)/t10-,12+,13+,14+/m0/s1

InChI Key

WWTFANNQTZSANT-IGHBBLSQSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O

synonyms

(S)-1-[[1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-deoxy-D-fructose;  D-1-[(L-α-Carboxy-p-hydroxyphenethyl)amino]-1-deoxy-fructose

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.